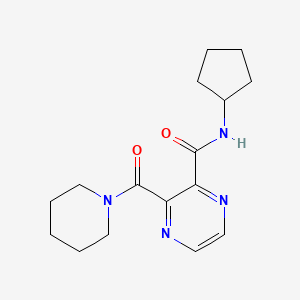![molecular formula C21H17ClN2O3 B5120104 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5120104.png)
2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide, also known as CB-30865, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. CB-30865 belongs to the family of benzamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism of Action
2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide inhibits the activity of PARP and tankyrase enzymes by binding to their catalytic domains. PARP and tankyrase are involved in DNA repair and cell proliferation, respectively. Inhibition of these enzymes leads to DNA damage and cell death in cancer cells. 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to induce DNA damage and cell death in cancer cells. 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB pathway. 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to have low toxicity in normal cells, making it a potential therapeutic candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to have high potency and selectivity towards its target enzymes. 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to have low toxicity in normal cells, making it a potential therapeutic candidate for cancer treatment. However, 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has poor solubility in water, which can limit its use in in vivo studies.
Future Directions
For 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide research include optimizing its pharmacokinetic properties, developing more efficient synthesis methods, and exploring its potential therapeutic applications in other diseases such as neurodegenerative disorders and inflammation.
Synthesis Methods
The synthesis of 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminobenzamide to yield 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide. The synthesis of 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has been optimized to produce high yields and purity.
Scientific Research Applications
2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to inhibit the activity of enzymes such as poly (ADP-ribose) polymerase (PARP) and tankyrase, which are involved in DNA repair and cell proliferation. Inhibition of these enzymes has been shown to have therapeutic benefits in cancer treatment.
properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-17-11-9-16(10-12-17)23-21(26)18-7-2-3-8-19(18)24-20(25)14-5-4-6-15(22)13-14/h2-13H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBSIJBHCBRHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-chlorophenyl)carbonyl]amino}-N-(4-methoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120035.png)
![(3R*,4R*)-1-[3-(4-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5120037.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5120045.png)
![N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5120054.png)


![3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5120073.png)
![methyl 2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5120097.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120108.png)
![5-(4-hydroxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5120109.png)
![N-cyclohexyl-3-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B5120110.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-3-(hydroxymethyl)pyridinium chloride](/img/structure/B5120119.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5120122.png)